5-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a pyrazole ring, and a benzofuran moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the bromine atom, and the coupling of the pyrazole and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Coupling Reactions: The coupling of the pyrazole and methoxyphenyl groups can be carried out using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Pharmaceutical Research: The compound is studied for its potential use in drug development and as a lead compound for new drug candidates.
Biological Studies: It is used in various biological assays to study its effects on different biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities with the benzofuran moiety.
Thiazole Derivatives: Thiazole-containing compounds, like dabrafenib and dasatinib, also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
5-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18BrN3O3 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-bromo-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18BrN3O3/c1-13-17-11-15(22)5-8-18(17)28-20(13)21(26)24-19-9-10-23-25(19)12-14-3-6-16(27-2)7-4-14/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
VDDAUSNSLTYILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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